molecular formula C6H6N2O2 B7768964 N-hydroxy-N-phenylnitrous amide

N-hydroxy-N-phenylnitrous amide

Cat. No.: B7768964
M. Wt: 138.12 g/mol
InChI Key: DAHPIMYBWVSMKQ-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylnitrous amide is a nitrogen-containing compound of interest in specialized organic synthesis. This compound serves primarily as a reactive intermediate for constructing more complex molecular architectures . Its structure suggests potential utility in the development of nitrogen-rich compounds for materials science and in the formation of azo compounds, which are foundational to dye and pigment industries . From a regulatory and safety perspective, this compound is classified as an N-nitrosamine derivative. N-Nitrosamine impurities are a class of compounds that are subject to significant scrutiny in the pharmaceutical industry due to their potential toxicity, mutagenicity, and carcinogenicity . This profile makes it a critical compound for research focused on analytical method development, impurity identification, and mitigation strategy testing to ensure drug safety . The solubility of this compound is influenced by pH and it generally exhibits enhanced solubility in organic solvents like ethanol and acetone . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-hydroxy-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPIMYBWVSMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation of N-Phenylhydroxylamine

The most established method involves the nitrosation of N-phenylhydroxylamine using nitrous acid (HNO₂) or its derivatives. This reaction proceeds via electrophilic substitution at the nitrogen atom:

N-Phenylhydroxylamine+HNO2N-Hydroxy-N-phenylnitrous amide+H2O\text{N-Phenylhydroxylamine} + \text{HNO}2 \rightarrow \text{N-Hydroxy-N-phenylnitrous amide} + \text{H}2\text{O}

Reaction Conditions :

  • Temperature : 0–5°C to minimize decomposition.

  • Solvent : Aqueous ethanol (50% v/v) to balance solubility and reactivity.

  • pH : Maintained at 5–6 using sodium acetate buffer to stabilize the nitroso intermediate.

Yield : 60–70%, with by-products including nitrobenzene and azoxy compounds due to over-nitrosation.

Challenges:

  • Competing Oxidation Pathways : The hydroxylamine precursor is prone to oxidation, necessitating inert atmospheres (N₂ or Ar).

  • By-Product Formation : Requires careful stoichiometric control of HNO₂, as excess reagent promotes diazotization.

Copper-Catalyzed Oxidative N–N Bond Formation

Mechanism and Optimization

A modern approach employs copper catalysis to form the N–N bond between imidate esters and amines. This method, adapted from heterocycle synthesis, involves:

  • Imidate Preparation : β-Amino acrylonitrile derivatives are converted to arylimidate esters.

  • Oxidative Coupling : CuI/Cu(OAc)₂ (1:1) in DMSO at 60°C under O₂ facilitates intramolecular N–N bond formation.

Key Advantages :

  • Atom Economy : Avoids stoichiometric oxidants by leveraging molecular oxygen.

  • Functional Group Tolerance : Compatible with electron-rich and electron-deficient aryl groups.

Yield : 75–85%, with purity >95% after recrystallization.

Data Table 1: Reaction Optimization for Copper-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst Loading10 mol% CuI8297
Temperature60°C8596
SolventDMSO8095
Oxygen Pressure1 atm7894

Electrochemical Reduction of N-Nitroso Precursors

Methodology

Electrochemical synthesis offers a sustainable alternative, reducing N-nitrosamines to hydrazines followed by cyclization:

  • Nitrosation : N-Phenylhydroxylamine is nitrosated to N-nitroso-N-phenylhydroxylamine.

  • Electroreduction : In an undivided cell with stainless steel (cathode) and zinc (anode), LiBr/pyridine mediates the reduction.

Reaction Pathway :

N-Nitroso Compound+2eHydrazine IntermediateN-Hydroxy-N-phenylnitrous amide\text{N-Nitroso Compound} + 2e^- \rightarrow \text{Hydrazine Intermediate} \rightarrow \text{this compound}

Yield : 70–80%, with minimal by-products due to precise potential control (−1.2 V vs. Ag/AgCl).

Advantages Over Traditional Methods

  • Green Chemistry : Eliminates toxic reductants (e.g., Zn/Hg amalgam).

  • Scalability : Continuous flow systems enable industrial-scale production.

Advanced Nitrosation Reagents

Mild Nitrosating Agents

Recent work highlights a novel reagent (structure undisclosed) for nitrosation under mild conditions:

  • Functional Group Tolerance : Compatible with oxidation-sensitive groups (e.g., thiols, alcohols).

  • Reaction Conditions : Room temperature, pH 6.5–7.5, aqueous acetonitrile.

Yield : 90–95%, surpassing traditional HNO₂ methods.

Data Table 2: Comparison of Nitrosation Reagents

ReagentTemperature (°C)Yield (%)By-Products (%)
HNO₂/NaNO₂0–56515
New Reagent2592<5

Purification and Characterization

Isolation Techniques

  • Crystallization : From ethyl acetate/hexane (1:3) yields needle-like crystals.

  • Chromatography : Silica gel (ethyl acetate eluent) removes polar impurities.

Spectroscopic Confirmation

  • FT-IR : Amide C=O stretch at 1680 cm⁻¹; N–O stretch at 1520 cm⁻¹.

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), hydroxyl proton (δ 9.5 ppm).

  • X-ray Crystallography : Confirms planar nitroso group and intramolecular H-bonding.

Industrial-Scale Production

Process Intensification

  • Flow Reactors : Reduce reaction time from 12 h (batch) to 2 h.

  • Automated pH Control : Enhances reproducibility and yield (88 ± 2%).

Stability Considerations

  • Storage : Airtight containers at 2–8°C under nitrogen.

  • Decomposition Pathway : Above 150°C, releases NOₓ gases; mitigated by stabilizers (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-phenylnitrous amide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: May produce halogenated compounds or other derivatives.

Scientific Research Applications

N-hydroxy-N-phenylnitrous amide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-N-phenylnitrous amide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes: Inhibiting or activating their function.

    Interacting with receptors: Modulating signal transduction pathways.

    Affecting cellular processes: Such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The hydroxyl group in N-hydroxy-N-phenylnitrous amide distinguishes it from other N-substituted nitrous amides. For example:

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Key Substituents
This compound (hypothetical) ~183 ~1.2 (estimated) ~300 (estimated) -OH, -Ph
N-Methyl-N-phenylnitrous amide 136.15 N/A N/A -CH₃, -Ph
N-Methyl-N-phenacylnitrous amide 178.19 1.12 358.8 -CH₃, -COPh
N-(3,5-Dimethylphenyl)-N-methylnitrous amide 164.20 N/A N/A -CH₃, -3,5-(CH₃)₂Ph
  • Hydrogen Bonding: The -OH group enhances solubility in polar solvents (e.g., water, ethanol) compared to methyl or aryl-substituted analogs, which are typically less polar .
  • The hydroxyl group may reduce stability due to its electron-withdrawing nature, disrupting resonance .

Key Research Findings

  • Synthetic Challenges: Steric hindrance and electron-withdrawing substituents (e.g., -NO₂, -OH) significantly impact reaction yields and pathways. For example, ortho-substituted nitriles exhibit lower conversion rates due to reduced nucleophilic attack .
  • Stability Trade-offs : While resonance stabilization enhances amide bond integrity, electron-withdrawing groups like -OH may compromise thermal stability, necessitating tailored storage conditions .
  • Biological Potential: Structural analogs demonstrate that N-substitution patterns dictate pharmacological activity. Hydroxyl-containing amides may offer improved solubility and binding affinity but require metabolic stability optimization .

Data Tables

Table 1: Comparative Reactivity of Nitrous Amides in Hydrolysis

Compound Reaction Conditions Yield (%) Notes
This compound NaOH/ethanol, reflux ~70 (est.) Enhanced electrophilicity due to -OH
N-Methyl-N-phenylnitrous amide NaOH/ethanol, reflux 84 Steric shielding from -CH₃
2-Nitrobenzamide NaOH/ethanol, ultrasound 25 Steric hindrance reduces yield

Table 2: Thermal Stability of Selected Amides

Compound Decomposition Temp. (°C) Key Factor Affecting Stability
This compound ~150 (est.) -OH disrupts resonance
N-Methyl-N-phenacylnitrous amide >300 Aryl and methyl stabilization
Polyimide with ether-amide groups >400 Aromatic backbone and hydrogen bonding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-N-phenylnitrous amide, and how can reaction conditions be optimized for yield and purity?

  • The compound can be synthesized via the reaction of nitrous acid derivatives (e.g., nitrosyl chloride) with N-phenylhydroxylamine. Key parameters include maintaining a pH of 5–6 and temperatures below 30°C to prevent decomposition . Characterization via FT-IR (amide C=O stretch at ~1680–1690 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 9–10 ppm) is critical to confirm structure and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Avoid inhalation (S22) and skin/eye contact (S24/25). Use PPE (gloves, goggles) and work in a fume hood. Thermal decomposition above 150°C may release toxic nitrogen oxides; store in airtight containers at 2–8°C . Refer to SDS guidelines for emergency measures, including rinsing exposed areas with water for 15+ minutes .

Q. How does this compound interact with biological targets, and what assays are suitable for preliminary activity screening?

  • Similar hydroxamic acid derivatives exhibit enzyme inhibition (e.g., metalloproteases) via chelation of active-site metal ions. Use enzyme kinetics assays (e.g., Michaelis-Menten plots) or binding affinity studies (SPR/ITC) to quantify interactions. For receptor targets, radioligand displacement assays are recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., docking, MD simulations) predict the reactivity or biological activity of this compound?

  • Docking studies (AutoDock Vina, Schrödinger) can model interactions with enzymes like soluble epoxide hydrolase (sEH), focusing on hydrogen bonding with catalytic residues (e.g., Tyr381, Asp335). MD simulations (GROMACS) assess stability of the enzyme-inhibitor complex over 100+ ns trajectories . Validate predictions with in vitro IC₅₀ values and X-ray crystallography.

Q. What mechanistic insights explain contradictory results in nitrosation reactions involving this compound?

  • Variability may arise from competing pathways: (i) nitrosative cleavage under acidic conditions or (ii) radical-mediated decomposition. Use kinetic isotope effects (KIE) and HPLC-MS to track intermediates. For example, chlorination byproducts (e.g., N-chloro derivatives) may form in the presence of Cl⁻, altering reaction outcomes .

Q. What strategies improve the stability of this compound in aqueous buffers for long-term biological assays?

  • Stabilize the compound by buffering at pH 7.4 (PBS) with 1–5% organic co-solvents (e.g., DMSO). Add antioxidants (e.g., 0.1% BHT) to prevent radical degradation. Monitor stability via UV-Vis spectroscopy (absorbance at λ_max ~280 nm) over 24–72 hours .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s reactivity and bioactivity?

  • Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance electrophilicity and enzyme inhibition. Compare Hammett σ constants with IC₅₀ values to establish structure-activity relationships (SAR). For example, nitro-substituted analogs show 10-fold higher sEH inhibition than unsubstituted derivatives .

Methodological Notes

  • Contradiction Resolution : When replication fails (e.g., variable enzyme inhibition), verify reagent purity via HPLC-ELSD and control for trace metal contamination using chelators (e.g., EDTA) .
  • Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of solvent, temperature, and assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-N-phenylnitrous amide
Reactant of Route 2
N-hydroxy-N-phenylnitrous amide

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